(R)-2-methoxycyclohexanone

Descripción general

Descripción

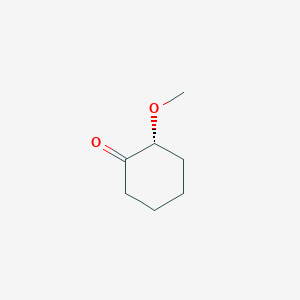

®-2-methoxycyclohexanone is an organic compound with the molecular formula C7H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methoxycyclohexanone can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methoxycyclohexanone using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the use of chiral auxiliaries in the synthesis process to direct the formation of the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-methoxycyclohexanone typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to achieve high yields and selectivity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and catalyst concentration.

Análisis De Reacciones Químicas

Racemization via Enol/Enolate Formation

(R)-2-Methylcyclohexanone undergoes racemization under both acidic and basic conditions due to reversible enolization.

-

-

Acid catalysis forms an enol intermediate, which is also planar.

-

Subsequent protonation randomizes configuration, leading to racemization.

-

Key Data:

| Condition | Intermediate | Outcome |

|---|---|---|

| Aqueous base (e.g., NaOH) | Enolate ion | Racemization |

| Aqueous acid (e.g., H₃O⁺) | Enol | Racemization |

Halogenation at the α-Position

The compound participates in α-halogenation via enolate intermediates under basic conditions ( ):

-

Inductive Effect : The methyl group adjacent to the carbonyl enhances α-hydrogen acidity, facilitating enolate formation.

-

-

Treatment with X₂ (Cl₂, Br₂, I₂) in base leads to mono- or poly-halogenation.

-

Metabolic Transformations

While not directly studied for 2-methoxycyclohexanone, structurally related cyclohexanone derivatives undergo oxidative metabolism. For example:

-

-

Analogous ketones like pulegone are hydroxylated or oxidized to form metabolites such as menthofuran or carboxylic acid derivatives.

-

Thermochemical Data for Structural Analogues

Data for 2-methylcyclohexanone (CAS 583-60-8) includes ( ):

| Property | Value |

|---|---|

| Boiling Point | 391.65–439 K |

| Heat of Vaporization (ΔvapH°) | 44.0 kJ/mol |

| Enthalpy of Dehydrogenation (ΔrH°) | 62.5–66.6 kJ/mol |

Stereochemical Stability in Derivatives

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chiral Building Block

(R)-2-methoxycyclohexanone serves as a chiral synthon , which is crucial for the synthesis of other chiral compounds. Its specific stereochemistry allows chemists to introduce chirality into new molecules, which is essential in drug development and other pharmaceutical applications.

Synthetic Pathways

Various synthetic methods have been developed to obtain this compound, including palladium-catalyzed reactions and carbonylation processes. These methods enable the efficient production of this compound for use in further chemical transformations .

Biological Research

Enzyme Interaction Studies

Research indicates that this compound interacts with specific enzymes, suggesting its potential as a substrate leading to various metabolites. Preliminary findings show that its chiral nature may influence these interactions, making it a candidate for pharmacological exploration.

Potential Therapeutic Applications

The compound is being investigated for its biological activity, particularly in the context of enzyme inhibition and metabolic pathways. Studies have shown that this compound may affect enzyme activity, which could lead to novel therapeutic strategies.

Material Science

Development of New Materials

this compound is also being explored for its applications in material science. Researchers are investigating its use in developing new materials with specific properties, such as polymers and catalysts. Its ability to undergo various chemical transformations makes it suitable for creating innovative materials.

Analytical Chemistry

Reference Standard

In analytical chemistry, this compound is used as a reference standard in techniques like chromatography and spectroscopy. Its well-defined properties facilitate the identification and quantification of similar compounds, ensuring accuracy in analytical measurements.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylcyclohexanone | Similar cyclohexane structure | Lacks methoxy group; different reactivity |

| 2-Ethylcyclohexanone | Ethyl group instead of methoxy | Different steric effects and properties |

| 3-Methylcyclohexanone | Methyl group at position 3 | Different stereochemical properties |

| Cyclopentanone | Five-membered ring | Different ring size affects reactivity |

This table highlights the unique reactivity patterns and biological activities of compounds related to this compound due to variations in their functional groups and stereochemistry.

Case Studies

- Synthesis of Chiral Compounds : A study demonstrated the use of this compound as a precursor in synthesizing complex chiral molecules, showcasing its utility in pharmaceutical research.

- Biological Activity Investigation : Research focused on the interaction between this compound and specific enzymes revealed insights into its metabolic pathways and potential therapeutic effects.

Mecanismo De Acción

The mechanism of action of ®-2-methoxycyclohexanone involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. The pathways involved in its metabolism are studied to understand its effects at the molecular level.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-methoxycyclohexanone: The enantiomer of ®-2-methoxycyclohexanone with similar chemical properties but different biological activity.

2-methoxycyclohexanol: A related compound with a hydroxyl group instead of a carbonyl group.

2-methoxycyclohexane: A similar compound lacking the carbonyl group.

Uniqueness

®-2-methoxycyclohexanone is unique due to its chiral nature and specific reactivity. Its ability to undergo selective reactions makes it valuable in asymmetric synthesis and chiral catalysis. The compound’s distinct properties are leveraged in various applications, making it a versatile and important molecule in scientific research.

Actividad Biológica

(R)-2-methoxycyclohexanone is a chiral organic compound with significant potential in both synthetic organic chemistry and biological research. Its unique structure, characterized by a methoxy group attached to a cyclohexanone framework, enables specific interactions with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the methoxy group contributes to its reactivity and biological interactions. The stereochemistry of this compound is crucial, as it influences how it interacts with enzymes and other biological targets.

Research indicates that this compound can act as a substrate for specific enzymes, leading to the formation of various metabolites. Its interactions with enzymes suggest potential roles in metabolic pathways that could be leveraged for therapeutic purposes. Notably, studies have shown that the compound may influence enzyme activity, which is critical for understanding its pharmacological applications.

| Mechanism | Description |

|---|---|

| Enzyme Substrate | Acts as a substrate for specific enzymes, leading to metabolite formation. |

| Enzyme Inhibition | Potential to inhibit certain enzyme activities, influencing metabolic pathways. |

| Metabolic Pathways | Interactions may alter pathways involved in drug metabolism and efficacy. |

Enzyme Interactions

The compound has been studied for its interactions with various enzymes. Preliminary findings suggest that it may enhance or inhibit enzyme activity depending on the specific biological context. For instance, its role as a substrate for cyclohexanone monooxygenase has been highlighted in biocatalytic studies aimed at synthesizing valuable chemical intermediates .

Case Studies

- Antifungal Activity : Research has indicated that ketones similar to this compound exhibit antifungal properties against pathogens like Fusarium verticillioides, suggesting potential applications in agricultural settings .

- Antibacterial Effects : Some derivatives of cyclohexanones have demonstrated antibacterial activity, which could extend to this compound through structural similarities .

- Pharmacological Applications : Ongoing studies are exploring the compound's potential as a pharmaceutical intermediate, particularly in developing new drugs targeting metabolic disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylcyclohexanone | Similar cyclohexane structure | Lacks methoxy group; different reactivity |

| 2-Ethylcyclohexanone | Ethyl group instead of methoxy | Different steric effects and properties |

| Cyclopentanone | Five-membered ring | Different ring size affects reactivity |

These comparisons highlight how variations in functional groups and stereochemistry can lead to distinct biological activities.

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial in determining its viability as a therapeutic agent.

Propiedades

IUPAC Name |

(2R)-2-methoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJURPHZXCLFDX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.